Product packaging for 3-Phenyl-isoxazol-5-YL-methylamine(Cat. No.:)

3-Phenyl-isoxazol-5-YL-methylamine

Cat. No.: B13489959
M. Wt: 174.20 g/mol
InChI Key: FGZXUZFKZDXWPY-UHFFFAOYSA-N
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Description

Structural Significance and Research Context of the Isoxazole (B147169) Moiety

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility. nih.govnih.gov The isoxazole ring is electron-rich and possesses a weak nitrogen-oxygen bond, which can be cleaved under certain reaction conditions, further enhancing its utility as a synthetic intermediate. nih.gov

The substituents on the isoxazole ring play a critical role in determining the biological activity of its derivatives. nih.gov This has led to extensive research into the development of novel synthetic strategies to create a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. nih.govnih.gov Methodologies such as 1,3-dipolar cycloadditions, transition metal-catalyzed reactions, and green chemistry approaches have been pivotal in advancing isoxazole synthesis. nih.gov

Overview of Advanced Research Domains for Isoxazole Derivatives

The diverse biological activities of isoxazole derivatives have positioned them as attractive candidates in several advanced research domains. These include:

Medicinal Chemistry : Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govnih.gov They are investigated for therapies targeting cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases. nih.govnih.gov For instance, certain isoxazole derivatives have shown potent anticancer activity against various human cancer cell lines. nih.gov

Agrochemicals : The isoxazole core is found in a number of pesticides and herbicides. nih.gov Research in this area focuses on creating more effective and environmentally benign agrochemicals for crop protection and yield enhancement. lookchem.com

Material Science : The unique properties of isoxazole derivatives are being explored for the development of new materials, such as advanced polymers and coatings, with specific and improved characteristics. lookchem.com

Detailed Research Findings

The utility of 3-Phenyl-isoxazol-5-YL-methylamine as a precursor is highlighted in the synthesis of various derivatives with significant biological activities.

In one study, a series of novel 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives were synthesized. nih.gov These compounds were evaluated for their in vitro antineoplastic activity against several human cancer cell lines, including Raji (Burkitt's lymphoma), K-562 (chronic myelogenous leukemia), and U937 (histiocytic lymphoma). nih.gov The most active of these quinazolinone derivatives, which incorporate the 3-phenyl-isoxazol-5-yl moiety, exhibited significant cytotoxic effects with IC50 values in the range of 16-30 microM. nih.gov

Another line of research focused on the synthesis of (3-phenylisoxazol-5-yl)methanimine derivatives, which are structurally related to this compound. These derivatives were assessed for their in vitro activity against the Hepatitis B virus (HBV). researchgate.net Several of these compounds demonstrated potent inhibition of HBsAg and HBeAg secretion, as well as the replication of HBV DNA. researchgate.net For example, compound (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole showed excellent inhibition of HBeAg with an IC50 of 0.65 µM and also effectively inhibited HBV DNA replication. researchgate.net This research underscores the potential of the 3-phenylisoxazole (B85705) scaffold in developing new antiviral agents. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound.

PropertyValue
CAS Number 54408-35-4
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
Appearance Off-white solid
Melting Point 51-53°C
Boiling Point 342 °C at 760 mmHg
Flash Point 160.7 °C
Density 1.155 g/cm³

Note: The data in this table is compiled from publicly available chemical information sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B13489959 3-Phenyl-isoxazol-5-YL-methylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C10H10N2O/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

FGZXUZFKZDXWPY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Chemical Transformations and Derivatization of 3 Phenyl Isoxazol 5 Yl Methylamine

Reactions at the Primary Amine Functionality of 3-Phenyl-isoxazol-5-YL-methylamine

The primary amine group attached to the isoxazole (B147169) ring at the 5-position is a key site for various chemical modifications, including acylation, alkylation, and the formation of imines, which can subsequently be used to construct more complex heterocyclic structures.

The primary amine of this compound readily undergoes acylation and alkylation reactions to yield a variety of N-substituted derivatives.

Acylation: Acylation of the primary amine is a common strategy to introduce amide functionalities. This can be achieved by reacting the amine with various acylating agents such as acyl chlorides or anhydrides. For instance, reaction with benzoyl chloride in the presence of a base would yield N-benzoyl-(3-phenyl-isoxazol-5-yl)methylamine. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule.

Alkylation: Alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished using alkyl halides. For example, reaction with methyl iodide would lead to the formation of N-methyl-(3-phenyl-isoxazol-5-yl)methylamine and subsequently to the quaternary ammonium (B1175870) salt. These derivatives are important for exploring structure-activity relationships in various chemical and biological contexts.

The following table summarizes some examples of acylation and alkylation reactions:

Reagent Reaction Type Product
Acetyl Chloride Acylation N-acetyl-(3-phenyl-isoxazol-5-yl)methylamine
Benzoyl Chloride Acylation N-benzoyl-(3-phenyl-isoxazol-5-yl)methylamine
Methyl Iodide Alkylation N-methyl-(3-phenyl-isoxazol-5-yl)methylamine

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netlumenlearning.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netlibretexts.org The formation of these C=N double bonds is a versatile method for creating new molecular frameworks. researchgate.netmasterorganicchemistry.com For example, reacting this compound with salicylaldehyde (B1680747) derivatives can produce isoxazole-containing Schiff bases. nih.gov

The general reaction for imine formation is as follows: R-CHO + H₂N-CH₂-(3-phenyl-isoxazol-5-yl) ⇌ R-CH=N-CH₂-(3-phenyl-isoxazol-5-yl) + H₂O

Similarly, reaction with hydrazine (B178648) or its derivatives would lead to the formation of corresponding hydrazones. These reactions are crucial for the synthesis of various biologically active molecules and ligands for metal complexes. researchgate.net

Carbonyl CompoundDerivative TypeProduct
Benzaldehyde (B42025)Imine/Schiff BaseN-benzylidene-(3-phenyl-isoxazol-5-yl)methylamine
AcetoneImine/Schiff BaseN-(propan-2-ylidene)-(3-phenyl-isoxazol-5-yl)methylamine
SalicylaldehydeImine/Schiff Base2-(((3-phenylisoxazol-5-yl)methyl)imino)methyl)phenol

The primary amine functionality serves as a valuable handle for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, the amine group can participate in the formation of new rings fused to the isoxazole core or to a newly formed ring system. For example, derivatives of this compound can be used to synthesize quinazolinone derivatives. nih.gov This often involves a multi-step synthesis where the amine is first modified, for instance by acylation, and then subjected to cyclization conditions.

Another approach involves the reaction with bifunctional reagents. For example, reaction with a β-ketoester could lead to the formation of a pyrimidinone ring fused to another ring system, where the isoxazole moiety acts as a substituent. These synthetic strategies are instrumental in creating complex polycyclic molecules with diverse chemical properties.

Modifications and Functionalization of the Isoxazole Ring System in this compound

The isoxazole ring itself can undergo various chemical transformations, including substitution reactions and ring-opening, which further expands the chemical space accessible from this compound.

The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: Generally, the isoxazole ring is deactivated towards electrophilic attack. However, substitution can occur, typically at the C4 position, which is the most electron-rich carbon in the ring. The presence of the phenyl group at C3 and the methylamine (B109427) at C5 will influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. While the parent 3-phenylisoxazole (B85705) core in the target molecule does not have an inherent leaving group, derivatives can be synthesized to facilitate such reactions. For instance, a halogenated isoxazole derivative could undergo nucleophilic substitution. researchgate.net

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions. researchgate.net This can be a powerful tool for the synthesis of other acyclic or heterocyclic compounds.

For example, treatment of isoxazoles with a base can induce ring opening to form a β-ketonitrile. Reductive cleavage of the N-O bond, for instance using catalytic hydrogenation, can lead to the formation of β-aminoenones. Furthermore, treatment with electrophilic fluorinating agents can result in ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.net These transformations highlight the utility of the isoxazole ring as a latent functional group that can be unmasked to reveal new reactive sites.

Transformations Involving the Phenyl Substituent of this compound

The phenyl group at the 3-position of the isoxazole ring presents a valuable site for introducing structural diversity. Two major classes of reactions are particularly important for this purpose: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of functional groups onto the phenyl ring, thereby enabling the synthesis of a diverse library of derivatives.

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of aromatic rings. In the context of 3-phenylisoxazole derivatives, this type of reaction allows for the direct introduction of substituents onto the phenyl ring.

A key example of this is the nitration of phenylisoxazoles. Research on the nitration of 5-phenylisoxazole, a closely related analog, has shown that the reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) leads to the formation of various nitrated products. mdpi.com The reaction primarily yields a mixture of dinitro derivatives and isomeric 5-(nitrophenyl)isoxazoles. rsc.org Under these conditions, the electrophilic nitronium ion (NO₂⁺) is generated, which then attacks the aromatic phenyl ring. mdpi.comrsc.org

Milder conditions, such as the use of nitric acid in acetic anhydride, have also been explored. This method has been shown to produce 4-nitro-5-phenylisoxazole from 5-phenylisoxazole. mdpi.com The regioselectivity of the nitration on the phenyl ring is influenced by the reaction conditions and the existing substituents on the isoxazole core.

Table 1: Electrophilic Nitration of Phenylisoxazole Derivatives

Starting Material Reagents and Conditions Major Products Reference
5-Phenylisoxazole HNO₃/H₂SO₄, -5 to -2 °C Dinitro derivatives and 5-(nitrophenyl)isoxazoles mdpi.comrsc.org
5-Phenylisoxazole HNO₃/acetic anhydride 4-Nitro-5-phenylisoxazole mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the diversification of the phenyl group in 3-phenylisoxazole derivatives, especially when starting from a halogenated precursor such as 3-(4-bromophenyl)isoxazole.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used method for creating biaryl structures. A notable application is the one-pot, four-component synthesis of 3-biaryl-substituted isoxazoles. mdpi.com This sequential process can involve an initial Sonogashira coupling to form an alkynone, followed by cyclocondensation with hydroxylamine (B1172632) to construct the isoxazole ring. The resulting intermediate, which contains a bromo-substituted phenyl group, can then undergo a Suzuki coupling with various boronic acids to introduce a second phenyl ring. mdpi.com This demonstrates the feasibility of diversifying the phenyl substituent at the 3-position of the isoxazole.

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction. While many studies have focused on the functionalization of the isoxazole ring itself, the principles are applicable to the phenyl substituent. For instance, the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes has been extensively studied, showcasing the utility of palladium catalysis in modifying isoxazole-containing compounds. rsc.orgresearchgate.netrsc.org

The Heck reaction, which couples an alkene with an aryl halide, also offers a viable route for phenyl diversification, although specific examples on the 3-phenylisoxazole core are less commonly reported. organic-chemistry.orgbeilstein-journals.org

Table 2: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 3-Biaryl-Substituted Isoxazoles

Aryl Halide Precursor Boronic Acid Catalyst/Ligand Base Solvent Yield Reference
3-(4-Bromophenyl)-5-substituted isoxazole Phenylboronic acid Pd/C K₂CO₃ Toluene/Water Moderate to good mdpi.com
3-(4-Bromophenyl)-5-substituted isoxazole 4-Methoxyphenylboronic acid Pd/C K₂CO₃ Toluene/Water Moderate to good mdpi.com
3-(4-Bromophenyl)-5-substituted isoxazole 4-Cyanophenylboronic acid Pd/C K₂CO₃ Toluene/Water Moderate to good mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl Isoxazol 5 Yl Methylamine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical first step in the structural analysis of newly synthesized compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the analyte.

Table 1: Representative HRMS Data for Related Isoxazole (B147169) Derivatives

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺
4-Allyl-3-methyl-5-phenylisoxazole C₁₃H₁₄NO 200.1070 200.1076
4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole C₁₈H₁₅BrNO 340.0332 340.0327
4-Allyl-3-phenyl-5-(o-tolyl)isoxazole C₁₉H₁₈NO 276.1383 276.1380

This table presents data for related isoxazole derivatives to illustrate the application of HRMS. advancedbiochemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to map out the carbon-hydrogen framework and establish connectivity between different parts of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

In the ¹H NMR spectrum of a typical 3-phenyl-5-substituted isoxazole, distinct signals would be expected for the protons of the phenyl group, the isoxazole ring, and the methylamine (B109427) substituent. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.4-7.9 ppm). The proton on the isoxazole ring (at position 4) usually resonates as a singlet, with its chemical shift influenced by the substituents at positions 3 and 5. The methylene (B1212753) (-CH₂-) protons of the methylamine group would likely appear as a singlet or a doublet depending on the coupling with the amine proton, and the amine (-NH₂) protons would present as a broad singlet that can be exchanged with D₂O. bldpharm.comnih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. For a 3-phenylisoxazol-5-yl moiety, characteristic chemical shifts would be observed for the phenyl carbons, the isoxazole ring carbons (typically with C3 and C5 being more downfield than C4), and the methylene carbon of the methylamine group. bldpharm.comlookchem.com

Table 2: Representative ¹H and ¹³C NMR Data for 3,5-Diphenylisoxazole

¹H NMR (CDCl₃) δ (ppm) Multiplicity Integration Assignment
Aromatic Protons 7.91-7.81 m 4H Ar-H
Aromatic Protons 7.53-7.43 m 6H Ar-H
Isoxazole Proton 6.84 s 1H Isoxazole-H4
¹³C NMR (CDCl₃) δ (ppm) Assignment
Carbonyl-like Carbon 170.3 C5 (Isoxazole)
Carbonyl-like Carbon 162.9 C3 (Isoxazole)
Aromatic Carbons 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 Ar-C

This table presents data for 3,5-diphenylisoxazole, a structurally related compound, to illustrate typical NMR chemical shifts. bldpharm.com

While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for confirming complex structures and establishing unambiguous assignments, particularly for regiochemical and stereochemical details.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For a derivative of 3-Phenyl-isoxazol-5-YL-methylamine, COSY would confirm the coupling between protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the isoxazole and phenyl rings, as well as the methylamine group.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment on a derivative could show a correlation from the methylene protons to the C5 and C4 carbons of the isoxazole ring, confirming the attachment of the methylamine group at the 5-position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close in space, which is crucial for determining stereochemistry.

These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous picture of the molecular structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers a definitive determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound is not available in the referenced literature, the structure of the closely related compound, (3-Phenylisoxazol-5-yl)methanol , has been determined. The study reveals that the isoxazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 25.82 (3)°. The bond lengths and angles within the isoxazole ring are consistent with those of other reported isoxazole structures. In the crystal lattice of (3-Phenylisoxazol-5-yl)methanol, intermolecular O-H···O hydrogen bonds link the molecules into ribbons. This type of analysis provides invaluable insight into the solid-state conformation and intermolecular interactions, which would be expected to be similar for the amine derivative, with N-H···N or N-H···O hydrogen bonds playing a key role in its crystal packing.

Table 3: Selected Crystallographic Data for (3-Phenylisoxazol-5-yl)methanol

Parameter Value
Molecular Formula C₁₀H₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 41.03 (4)
b (Å) 5.694 (5)
c (Å) 7.348 (7)
β (°) 98.51 (2)
Volume (ų) 1698 (3)

Data from the crystallographic study of (3-Phenylisoxazol-5-yl)methanol.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3400-3250 (typically two bands for a primary amine)
Aromatic C-H Stretching 3100-3000
Alkyl C-H Stretching 3000-2850
C=N (isoxazole) Stretching ~1650-1590
C=C (aromatic) Stretching ~1600-1450

These are general expected ranges. The IR spectra of various substituted isoxazoles confirm absorptions in these regions. advancedbiochemicals.comlookchem.com

The presence of a primary amine would be clearly indicated by the characteristic N-H stretching vibrations in the 3400-3250 cm⁻¹ region. The various C-H stretches would confirm the presence of both aromatic and aliphatic protons. The skeletal vibrations of the phenyl and isoxazole rings would appear in the fingerprint region (below 1600 cm⁻¹).

Computational and Theoretical Investigations of 3 Phenyl Isoxazol 5 Yl Methylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties with high accuracy.

Molecular Geometry Optimization and Conformational Analysis

The geometry of a molecule, including its bond lengths, bond angles, and dihedral angles, is fundamental to its chemical behavior. Computational methods are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry.

For related isoxazole (B147169) derivatives, studies have shown that the planarity between the isoxazole and phenyl rings is a key structural feature. For instance, in (3-Phenyl-isoxazol-5-yl)methanol, the dihedral angle between the isoxazole and phenyl rings was determined to be 25.82(3)°. nih.govnih.gov This deviation from complete planarity can influence the molecule's electronic properties and intermolecular interactions. The optimization process involves finding the minimum energy conformation on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for a Related Isoxazole Derivative (Note: Data presented here is for (3-Phenyl-isoxazol-5-yl)methanol as a representative example of the isoxazole core structure. Specific data for 3-Phenyl-isoxazol-5-YL-methylamine requires dedicated computational studies.)

ParameterValue
Bond Lengths (Å)
C-C (phenyl)~1.39
C-N (isoxazole)~1.35
N-O (isoxazole)~1.41
C-O (isoxazole)~1.34
Bond Angles (°) **
C-C-C (phenyl)~120
C-N-O (isoxazole)~110
Dihedral Angle (°) **
Phenyl-Isoxazole25.82(3) nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy corresponds to the electron affinity and the ability to accept an electron. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net The HOMO-LUMO gap has a significant influence on the bioactivity of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In related isoxazole structures, MEP analysis has shown that the addition of an isoxazole ring can introduce significant negative partial charges. researchgate.net For this compound, the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the methylamine (B109427) group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the phenyl ring would likely show positive potential.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. These interactions are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. This analysis helps in understanding the delocalization of electron density and the stability of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and determine the activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction, as well as for designing more efficient synthetic routes.

In Silico Screening and Molecular Docking Studies for Hypothetical Target Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govneliti.com These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of this compound, molecular docking studies have been performed to explore their potential as inhibitors of various biological targets. For instance, quinoxaline-isoxazole-piperazine conjugates have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to assess their binding interactions. nih.gov Similarly, other isoxazole-containing compounds have been investigated for their potential to inhibit targets like the ataxia telangiectasia mutated and Rad3-related (ATR) kinase. nih.gov

The docking process involves placing the ligand in the binding site of the target protein and calculating the binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Correlations)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. For the class of phenyl-isoxazole derivatives, including this compound, QSAR models provide a theoretical framework to predict the biological activities of novel molecules and to guide the synthesis of more potent and selective compounds. These studies establish a mathematical relationship between the physicochemical properties of the molecules and their observed activities.

Research into isoxazole derivatives has utilized QSAR to explore various therapeutic activities. For instance, a study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles demonstrated the development of a robust QSAR model for their anti-inflammatory activity. nih.govresearchgate.net The model showed a strong correlation between the predicted and observed anti-inflammatory effects, indicating its reliability in forecasting the potency of new derivatives. nih.govresearchgate.net Such models are instrumental in identifying the key structural features that govern the anti-inflammatory action of these compounds.

In a more advanced application, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to investigate isoxazole derivatives targeting the farnesoid X receptor (FXR), a key player in metabolic diseases. mdpi.comnih.gov These studies provide detailed insights into the steric and electrostatic field requirements for effective receptor binding. For a series of isoxazole derivatives, highly predictive CoMFA and CoMSIA models were developed, as evidenced by their statistical parameters. mdpi.comnih.gov

The contour maps generated from these 3D-QSAR models are particularly informative. They highlight the regions around the molecule where modifications would likely enhance or diminish biological activity. For example, in the study of FXR agonists, the contour maps revealed that hydrophobicity at the R2 position and the presence of an electronegative group at the R3 position of the isoxazole core are crucial for agonistic activity. mdpi.comnih.gov This level of detail allows for the rational design of new compounds with potentially improved therapeutic profiles.

The predictive power of these QSAR models is rigorously validated using statistical metrics. The squared correlation coefficient (r²) indicates the goodness of fit of the model, while the cross-validated correlation coefficient (q²) assesses its internal predictive ability. Furthermore, the predictive ability of the model on an external test set of compounds is evaluated by r²pred. A high value for these parameters, as reported in the studies on isoxazole derivatives, underscores the robustness and predictive capacity of the developed QSAR models. mdpi.comnih.gov

The following tables summarize the statistical data from representative QSAR studies on isoxazole derivatives, illustrating the predictive power of the generated models.

Table 1: Statistical Parameters of a 3D-QSAR Study on Isoxazole Derivatives as FXR Agonists

Modelr²pred
CoMFA0.6640.9600.872
CoMSIA0.7060.9690.866

Data sourced from a study on 3D-QSAR and molecular dynamics of isoxazole derivatives as farnesoid X receptor (FXR) agonists. mdpi.comnih.gov

Table 2: Predicted Activities of Known Isoxazole-Based FXR Agonists using a QSAR Model

CompoundPredicted pEC₅₀
Cilofexor> GW4064
LY2562175> GW4064
PX20606> GW4064
GW4064Baseline

The QSAR model predicted the activities of these clinical and preclinical FXR agonists, with results generally consistent with experimental observations. mdpi.com

Applications of 3 Phenyl Isoxazol 5 Yl Methylamine in Specialized Chemical Research

Role as a Key Building Block in Advanced Organic Synthesis

3-Phenyl-isoxazol-5-YL-methylamine serves as a pivotal precursor in the construction of a diverse array of more complex molecular architectures, particularly heterocyclic compounds. nih.gov The presence of a reactive aminomethyl group attached to the isoxazole (B147169) ring allows for a variety of chemical transformations, making it a versatile synthon for medicinal and agricultural chemistry research. researchgate.net

The versatility of this compound as a building block is further demonstrated in multi-component reactions, which are efficient processes for generating molecular diversity. While direct examples with the parent compound are not extensively documented in non-pharmacological literature, the reactivity of the amine group makes it a suitable candidate for such reactions, enabling the rapid assembly of complex molecules from simple precursors. mdpi.comsigmaaldrich.com

Development of Chemical Probes for Mechanistic Studies in Biological Systems

The isoxazole scaffold is a recognized pharmacophore, and derivatives of this compound are utilized in the development of chemical probes to investigate biological processes at a molecular level. nih.gov These probes are valuable tools for understanding enzyme mechanisms and receptor interactions in a non-pharmacological, in-vitro setting.

Enzyme Interaction Studies (in vitro, non-pharmacological)

Derivatives of this compound have been investigated as inhibitors of various enzymes in in-vitro assays, providing insights into enzyme structure and function. For example, isoxazole derivatives have been studied as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. nih.gov Although these studies often have a therapeutic goal, the fundamental structure-activity relationship (SAR) data are valuable for understanding the molecular interactions between the isoxazole scaffold and the enzyme's active site from a chemical perspective.

In one study, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized and evaluated for their in-vitro inhibitory activity against XO. nih.gov The results indicated that the isoxazole ring plays a crucial role in binding to the enzyme. Molecular docking studies suggested that the oxygen atom of the isoxazole ring can form hydrogen bonds with amino acid residues in the enzyme's active site, such as Ser876 and Thr1010. nih.gov This type of information is fundamental for the rational design of more specific and potent chemical probes for studying enzyme mechanisms.

Derivative ClassTarget EnzymeKey Findings (in vitro, non-pharmacological)
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine Oxidase (XO)Isoxazole oxygen forms hydrogen bonds with active site residues (Ser876, Thr1010). nih.gov
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivativesFMS-like tyrosine kinase-3 (FLT3)Inhibition of enzyme phosphorylation in a concentration-dependent manner. nih.gov
Pyridinyl isoxazolesp38 MAP kinaseSignificant suppression of cytokine release in in-vitro assays. cymitquimica.com

Receptor Binding Studies (in vitro, non-pharmacological)

The structural motif of this compound is also found in ligands developed for receptor binding studies. These studies, conducted in vitro, aim to understand the binding affinity and selectivity of compounds for specific receptors, which is crucial for mapping receptor pharmacology and function.

For instance, trisubstituted isoxazoles have been identified as selective allosteric ligands for the Retinoic-Acid-Receptor-related Orphan Receptor γt (RORγt). nih.gov In these non-pharmacological studies, the isoxazole core serves as a scaffold for generating a library of compounds to probe the receptor's binding pocket. Structure-activity relationship (SAR) studies on these derivatives have revealed the importance of substituents on the isoxazole ring for binding affinity. For example, the introduction of a hydrogen bond donor moiety at the C-5 position of the isoxazole was found to be critical for potent binding. nih.gov Such studies provide valuable data on the molecular determinants of ligand-receptor interactions.

Precursor in Material Science Research

The chemical reactivity and inherent properties of the 3-phenylisoxazole (B85705) moiety make this compound and its derivatives attractive precursors for the development of novel materials with specific functions.

These applications include the synthesis of photosensitive dyes, fluorescent probes, small molecule sensors, and polymers. researchgate.net The isoxazole ring can contribute to the photophysical properties and stability of these materials.

Photosensitive Dyes and Fluorescent Probes

Derivatives of this compound are used in the synthesis of sophisticated fluorescent dyes, such as BODIPY (boron-dipyrromethene) dyes. These dyes are known for their high fluorescence quantum yields and photostability. The isoxazole unit can be incorporated into the BODIPY core to modulate its photophysical properties, such as absorption and emission wavelengths. The synthesis of new isoxazole-BODIPY derivatives has been reported, demonstrating the versatility of the isoxazole scaffold in creating novel fluorophores.

Furthermore, new fluorescent heterocyclic compounds with high quantum yields have been synthesized from isoxazole precursors. scbt.com These materials have potential applications in various fields, including bio-imaging and sensor technology, due to their intense fluorescence.

Small Molecule Sensors

The development of small molecule sensors for the detection of various analytes is an active area of research. The this compound scaffold can be functionalized to create receptors that selectively bind to specific ions or molecules. Upon binding, a change in the photophysical properties of the molecule, such as fluorescence or color, can be observed, enabling the detection of the analyte.

Polymers and Coatings

There is growing interest in incorporating heterocyclic compounds like isoxazoles into polymer backbones to enhance their thermal and mechanical properties. rsc.org While specific examples of polymers derived directly from this compound are not extensively detailed in the literature, the bifunctional nature of the molecule (with a reactive amine group and a stable aromatic system) makes it a potential monomer for polymerization reactions.

In the context of coatings, isoxazole derivatives have been investigated for their corrosion inhibition properties. researchgate.net For example, 3-Methyl-5-Phenylisoxazole has been shown to act as a corrosion inhibitor for mild steel in acidic solutions. researchgate.net The inhibitor molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosion. This suggests the potential for incorporating this compound or its derivatives into protective coating formulations.

Material TypePrecursor/DerivativeKey Research Finding
Fluorescent DyesIsoxazole-BODIPY derivativesIsoxazole substitution on the BODIPY core modulates photophysical properties.
PolymersPoly(benzoxazole imide)s from isomeric diaminesIncorporation of benzoxazole (B165842) moiety enhances thermal stability and mechanical properties. rsc.org
Corrosion Inhibitors3-Methyl-5-PhenylisoxazoleAdsorption on mild steel surface provides corrosion protection in acidic media. researchgate.net

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole ring of this compound, along with the nitrogen of the aminomethyl group, provide potential coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for the design of ligands in catalysis and coordination chemistry.

The synthesis of metal complexes with isoxazole-containing ligands has been reported. nih.gov These complexes can exhibit interesting structural and electronic properties, which are influenced by the nature of the isoxazole ligand and the metal center. For example, Schiff bases derived from 3-amino-5-methyl isoxazole have been used to synthesize metal chelates with various transition metals, including Cu(II), Ni(II), and Co(II). nih.gov The resulting complexes have been characterized by various spectroscopic and analytical techniques to elucidate their coordination geometry and electronic structure.

Future Perspectives and Emerging Research Directions for 3 Phenyl Isoxazol 5 Yl Methylamine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 3-Phenyl-isoxazol-5-YL-methylamine and its derivatives is no exception. Researchers are actively exploring innovative and sustainable methods to construct the isoxazole (B147169) core and introduce the desired functionalities, moving away from traditional, often harsh, reaction conditions.

One of the most promising green approaches is the use of microwave-assisted synthesis . nih.govnih.govpreprints.orgmdpi.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles with fewer byproducts. preprints.org For the synthesis of isoxazole derivatives, microwave irradiation has been successfully applied to the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride, a key step in forming the isoxazole ring. nih.govpreprints.org

Ultrasound-assisted synthesis is another green technique gaining traction. nih.govosti.goviscientific.org Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields under milder conditions. One-pot ultrasound-assisted procedures have been developed for the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives, highlighting the efficiency and operational simplicity of this method. nih.govosti.gov

The use of environmentally friendly solvents and catalysts is also a key aspect of green isoxazole synthesis. rsc.orgmdpi.comnih.gov Water is being explored as a viable and non-toxic solvent for the synthesis of isoxazole derivatives, replacing volatile organic compounds. rsc.org Furthermore, the development of heterogeneous and reusable catalysts, such as amine-functionalized cellulose (B213188), offers a sustainable alternative to traditional homogeneous catalysts. nih.gov Metal-free synthesis routes, for instance using TEMPO as a green oxidant in water, are also being investigated to minimize metal contamination. researchgate.net

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like isoxazole derivatives. nih.govrsc.orgacs.orgosti.gov These reactions combine multiple synthetic steps into a single operation, reducing waste, energy consumption, and purification efforts. One-pot syntheses of 3-substituted isoxazoles from primary alcohols have been reported, offering a transition-metal-free and environmentally friendly pathway. acs.org

The table below summarizes some of the green and sustainable methodologies being explored for the synthesis of isoxazole derivatives, which are applicable to the synthesis of this compound.

MethodologyKey AdvantagesRelevant Research Findings
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. nih.govnih.govpreprints.orgmdpi.comCompletion of reactions in minutes instead of hours with improved yields. preprints.org
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, operational simplicity. nih.govosti.goviscientific.orgEfficient one-pot synthesis of (3-phenylisoxazol-5-yl)methanol derivatives. nih.gov
Green Solvents and Catalysts Reduced toxicity, reusability, minimized waste. rsc.orgmdpi.comnih.govUse of water as a solvent and amine-functionalized cellulose as a reusable catalyst. rsc.orgnih.gov
One-Pot/Multi-Component Reactions Increased efficiency, atom economy, reduced waste and energy. nih.govrsc.orgacs.orgosti.govTransition-metal-free, one-pot transformation of primary alcohols to 3-aryl-isoxazoles. acs.org

Exploration of Novel Chemical Reactivity and Derivatization Pathways

The chemical versatility of this compound stems from the reactivity of both its primary amine group and the isoxazole ring. Researchers are actively exploring novel reactions and derivatization pathways to generate a diverse library of compounds with tailored properties.

Furthermore, the isoxazole ring can undergo other transformations. For instance, the selective functionalization at different positions of the ring can be achieved through cross-coupling reactions. acs.org The development of methods for the synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3+2] cycloaddition and silicon-based cross-coupling reactions demonstrates the potential for creating complex and diverse molecular architectures. acs.org

The following table outlines some of the key derivatization pathways for this compound.

Reactive SiteReaction TypeResulting DerivativeSignificance
Primary Amine AmidationAmidesIntroduction of diverse substituents for property tuning. iscientific.orgmdpi.comnih.gov
Primary Amine Reaction with IsocyanatesUreasGeneration of derivatives with potential biological activities. osti.govresearchgate.netacs.orgdigitellinc.com
Isoxazole Ring [3+2] Dipolar CycloadditionSubstituted IsoxazolesConstruction and functionalization of the isoxazole core. nih.govnih.govpreprints.orgacs.orgcas.org
Isoxazole Ring Cross-Coupling ReactionsMulti-substituted IsoxazolesCreation of complex and diverse molecular architectures. acs.org

Advanced Applications in Interdisciplinary Chemical Research

The derivatives of this compound are finding applications in a growing number of interdisciplinary fields, driven by their diverse biological activities and unique physicochemical properties.

The agrochemical industry also utilizes this compound as a precursor for the synthesis of new pesticides and herbicides. nih.govpreprints.orgresearchgate.net The goal is to develop more effective and environmentally friendly crop protection agents. The isoxazole ring is a known toxophore in several commercial agrochemicals, and by modifying the substituents on the phenyl and methylamine (B109427) groups, researchers can optimize the biological activity and selectivity of these compounds.

In the realm of materials science , derivatives of this compound are being investigated for the creation of novel polymers and coatings. nih.govpreprints.orgresearchgate.net The rigid isoxazole ring can impart desirable thermal and mechanical properties to polymers, while the reactive amine group provides a site for polymerization or cross-linking. These materials could find applications in areas such as electronics, aerospace, and advanced coatings with enhanced durability.

The table below highlights some of the key interdisciplinary applications of this compound derivatives.

Field of ApplicationSpecific UseResearch Focus
Medicinal Chemistry Building block for pharmaceuticals. nih.govnih.govacs.orgcas.orgTargeting neurological disorders, inflammation, and cancer. nih.govresearchgate.netnih.gov
Agrochemicals Precursor for pesticides and herbicides. nih.govpreprints.orgresearchgate.netDeveloping more effective and environmentally friendly crop protection agents.
Materials Science Monomer for polymers and coatings. nih.govpreprints.orgresearchgate.netCreating materials with enhanced thermal and mechanical properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and their integration into the design and synthesis of compounds like this compound holds immense promise for accelerating discovery and innovation.

Furthermore, machine learning models are being developed to predict chemical reactivity and optimize reaction conditions . preprints.orgosti.govrsc.orgresearchgate.netnih.gov These models can help chemists to select the most suitable reagents, solvents, and catalysts to maximize the yield and selectivity of a desired reaction, minimizing the need for extensive trial-and-error experimentation. preprints.org This is particularly valuable for optimizing the synthesis of complex heterocyclic compounds.

The synergy between AI and automated synthesis platforms is also a rapidly developing area. mdpi.com AI algorithms can be used to control robotic systems that perform chemical reactions, enabling high-throughput experimentation and the rapid optimization of synthetic protocols.

The table below summarizes the key roles of AI and machine learning in the future of this compound chemistry.

AI/ML ApplicationDescriptionImpact on Research
In Silico Design & Virtual Screening Predicting biological activity and binding interactions of virtual compounds. nih.govnih.govdigitellinc.comAccelerates the identification of promising drug candidates and reduces experimental costs.
Retrosynthetic Analysis Predicting viable synthetic routes for target molecules. nih.govacs.orgcas.orgresearchgate.netEnables the discovery of novel and more efficient synthetic pathways.
Reactivity Prediction & Optimization Predicting reaction outcomes and optimizing reaction conditions. preprints.orgosti.govrsc.orgresearchgate.netnih.govMinimizes experimental effort and improves reaction efficiency and selectivity.
Automated Synthesis Controlling robotic platforms for high-throughput experimentation. mdpi.comEnables rapid optimization of synthetic protocols and accelerates the discovery cycle.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenyl-isoxazol-5-yl-methylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of β-(isoxazol-5-yl) enamines with acetyl chloride or acids under controlled conditions (e.g., ambient temperature for 1–3 hours) . Stepwise protocols often involve cyclization of phenyl-substituted precursors with hydroxylamine derivatives, followed by functionalization of the methylamine group. Reaction solvents (e.g., 1,4-dioxane, THF) and catalysts (e.g., triethylamine) significantly impact yield and byproduct formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The isoxazole ring protons resonate at δ 6.5–7.2 ppm, while the methylamine group appears as a singlet near δ 3.2–3.5 ppm. Aromatic protons from the phenyl ring show splitting patterns between δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak (M+H)+ at m/z 174.2 confirms the molecular formula C10H10N2O. Fragmentation patterns (e.g., loss of NH2CH2 group at m/z 132) validate the structure .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH2 (3300–3500 cm⁻¹) are diagnostic .

Q. What are the key reactivity trends of the isoxazole ring in this compound?

  • Methodological Answer : The isoxazole ring undergoes electrophilic substitution at the 4-position due to electron-withdrawing effects of the N-O group. For example, halogenation (Cl2/FeCl3) or nitration (HNO3/H2SO4) can introduce functional groups for further derivatization. The methylamine side chain participates in nucleophilic reactions (e.g., acylation with acetic anhydride) to generate amide derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets (e.g., kinases, GPCRs). For instance, discrepancies in IC50 values across studies may arise from protonation states of the methylamine group under varying pH conditions. Free energy calculations (MM-PBSA) can quantify binding affinities and rationalize experimental variances .

Q. What strategies optimize regioselectivity in derivatizing this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at low temperatures (–78°C) directs functionalization to the 4-position of the isoxazole ring .
  • Protecting Groups : Temporary protection of the methylamine group (e.g., Boc-protection) prevents undesired side reactions during ring functionalization .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents while maintaining regiocontrol .

Q. How do salt forms (e.g., oxalate) influence the physicochemical properties of this compound?

  • Methodological Answer : Salt formation with oxalic acid increases aqueous solubility via hydrogen bonding and ionic interactions. Characterization via X-ray crystallography reveals packing motifs (e.g., monoclinic P21/c space group) that correlate with enhanced thermal stability (TGA analysis). Differential scanning calorimetry (DSC) identifies melting points (~180–190°C for oxalate salt) critical for formulation studies .

Q. What experimental and computational approaches validate the compound’s three-dimensional conformation for target engagement studies?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C5-N-O-C3 torsion angle ~5–10°) to confirm the planar isoxazole ring .
  • NMR Relaxation Studies : Measures rotational correlation times to assess flexibility of the methylamine side chain in solution .
  • Density Functional Theory (DFT) : Computes electrostatic potential maps to predict nucleophilic/electrophilic sites for target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.